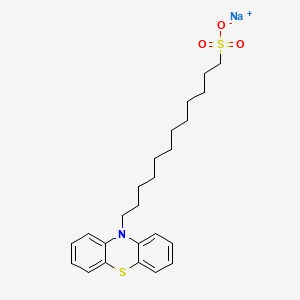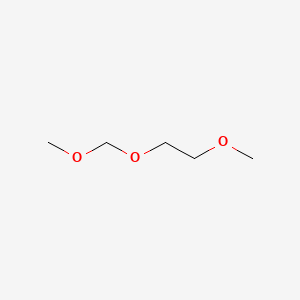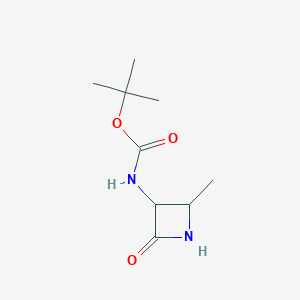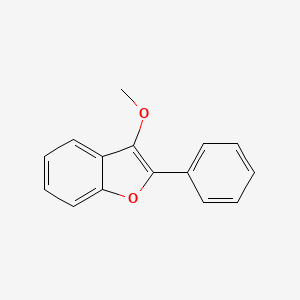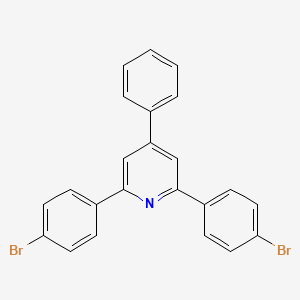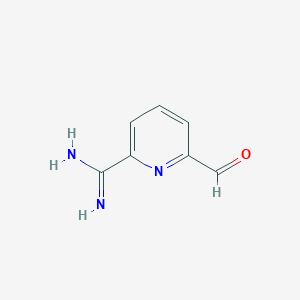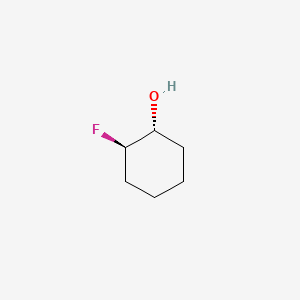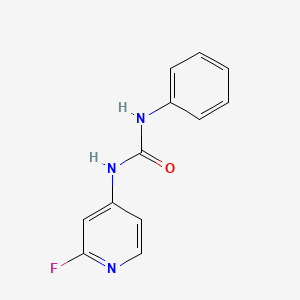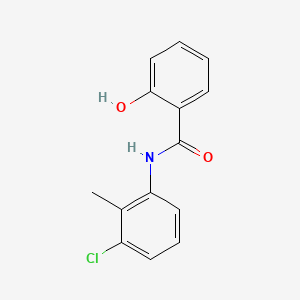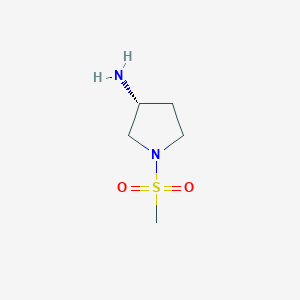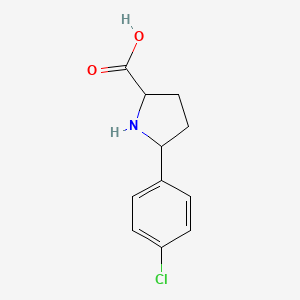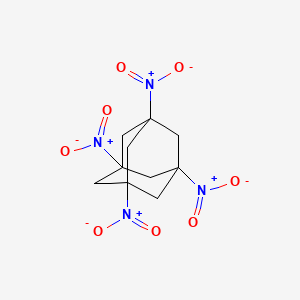
1,3,5,7-Tetranitroadamantane
Overview
Description
1,3,5,7-Tetranitroadamantane is a chemical compound with the molecular formula C10H12N4O8 . It is a derivative of adamantane, a type of diamondoid, which are cage-like structures made of carbon and hydrogen .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to a mixture of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one .
Molecular Structure Analysis
The molecular structure of this compound is based on the adamantane core, which is a cage-like structure made of carbon and hydrogen . The tetranitro groups are attached to the carbon atoms of the adamantane core .
Chemical Reactions Analysis
The reaction of 1,3,5,7-tetramethyladamantane with fuming nitric acid leads to the formation of 1,3,5,7-tetramethyladamantane-2,6-dione and syn/anti-6-nitroxy-1,3,5,7-tetramethyladamantan-2-one . This reaction involves the bridging carbon atoms, as there are no free bridgehead positions in the core .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 316.224 Da . Its physical properties such as melting point and density are reported as 361-363 °C and 1.68±0.1 g/cm3, respectively .
Scientific Research Applications
Synthesis and Modification
- TNA was synthesized from adamantane using a modified Sollott's route. This method includes bromination, halogen-exchange iodation, amidation, hydrolysis, and oxidation. Notably, this process significantly reduced reaction time and increased yield compared to traditional methods (Liao Ya-qiong, 2011).
Mass Spectral Analysis
- A study on the mass spectral fragmentation pathways of TNA and other nitroadamantanes revealed that fragmentation begins with the loss of NO2 groups, followed by the breakdown of the hydrocarbon structure (J. Yinon & S. Bulusu, 1986).
Sensitivity and Performance in Energetic Materials
- Research on the sensitivity of energetic materials (EM) to various stimuli (impact, shock, friction, etc.) discussed the relationship between molecular structure and initiation reactivity. TNA, as an EM, shows that increasing explosive strength usually accompanies increased sensitivity, though there are exceptions (S. Zeman & M. Jungová, 2016).
Reaction Studies
- The reaction of tetramethyladamantane with nitric acid, while not directly studying TNA, provides context about the reactivity of similar adamantane derivatives. This study highlights the unique reactivity challenges presented by adamantane derivatives, which can be relevant for understanding TNA's properties (Y. Klimochkin & E. Ivleva, 2021).
Theoretical Studies and Predictions
- Theoretical research on polynitroadamantanes, including TNA, explores synthesis methods and detonation performance. This research provides insights into the potential of TNA and related compounds in energetic applications (D. ya, 2014).
Thermal Explosion and Hazard Modeling
- A study on the thermal decomposition and explosion hazards of energetic materials, including TNA, provides insights into safe storage conditions and risks associated with these materials. This research is crucial for understanding the safety aspects of handling TNA (Chun-Ping Lin et al., 2010).
Future Directions
Mechanism of Action
Target of Action
1,3,5,7-Tetranitroadamantane is a type of cage compound, similar to hexanitroadamantane (HNA) and hexanitrohexaazaisowurtzitane (HNIW, CL-20) . These compounds are known for their energetic properties, making them important in the field of energetic materials . The primary targets of these compounds are the structures they interact with during detonation .
Mode of Action
The mode of action of this compound involves the introduction of energetic substituents on the cage skeleton, which can improve their energetic performance . The compound’s interaction with its targets results in a detonation, releasing a large amount of energy .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its detonation properties. The compound’s detonation properties are predicted using the modified Kamlet-Jacobs equations according to the largest exothermic principle . The detonation process involves the rapid release of energy, which can affect various biochemical pathways.
Pharmacokinetics
The compound’s density and heat of formation, which are important factors in its detonation properties, have been calculated .
Result of Action
The result of the compound’s action is a powerful detonation. The detonation velocities and pressures increase quickly as more fluorine-containing groups are introduced . The C-NO2 bond is the trigger bond of all the studied compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s detonation properties can be affected by temperature and pressure . Additionally, the compound’s stability can be influenced by environmental conditions .
properties
IUPAC Name |
1,3,5,7-tetranitroadamantane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O8/c15-11(16)7-1-8(12(17)18)4-9(2-7,13(19)20)6-10(3-7,5-8)14(21)22/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOQKNQVXMIWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 1,3,5,7-Tetranitroadamantane?
A1: this compound can be synthesized through several routes. One method involves the photochemical reaction of 1-adamantanecarboxylic acid with oxalyl chloride, followed by the conversion of the resulting chlorocarbonyl groups to nitro groups. [] Another approach utilizes a modified Sollott's route, starting from adamantane and proceeding through bromination, halogen-exchange iodation, amidation, hydrolysis, and oxidation. Notably, the amidation step in this modified route can be significantly accelerated using AIBN as a catalyst, reducing the reaction time and increasing the yield compared to the photochemical method. []
Q2: How is the structure of this compound characterized?
A2: The molecular formula of this compound is C10H12N4O8, and its molecular weight is 316.23 g/mol. [] Structural characterization can be achieved using techniques like X-ray crystallography. Studies have revealed that the molecule possesses tetragonal crystal symmetry (space group P42/IC), similar to the low-temperature form of unsubstituted adamantane. [] The nitro groups in the molecule are slightly rotated from a symmetrical eclipsed position relative to the adjacent cage bonds. []
Q3: What insights can mass spectrometry provide about this compound?
A3: Tandem mass spectrometry, particularly collisionally induced dissociation (CID), offers valuable insights into the fragmentation pathways of this compound. Research indicates that the fragmentation process initiates with the sequential loss of NO2 groups. This is followed by the breakdown of the hydrocarbon structure. [] These findings contribute to a deeper understanding of the compound's behavior under mass spectrometry conditions.
Q4: Are there any alternative synthetic approaches to this compound that utilize 1,3,5,7-tetraaminoadamantane as a precursor?
A4: Yes, research indicates that 1,3,5,7-tetraaminoadamantane can serve as a precursor for synthesizing this compound. [] While specific details about this synthetic route require further exploration within the cited reference, it highlights the versatility of 1,3,5,7-tetraaminoadamantane as a starting material for obtaining this compound.
Q5: What is the significance of studying the structure and properties of this compound?
A5: Research on this compound and other nitroadamantanes contributes to a library of structural parameters for energetic organic substituents. [] This knowledge is crucial for evaluating and refining semi-empirical parameters used in computational chemistry methods, such as quantum chemistry and conformational energy analysis, to predict the properties of nitro-organic compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



